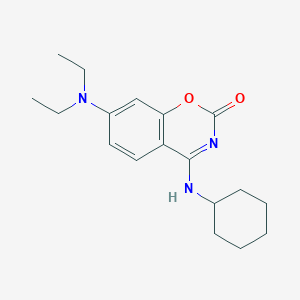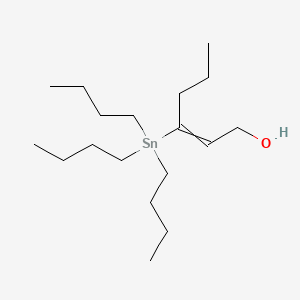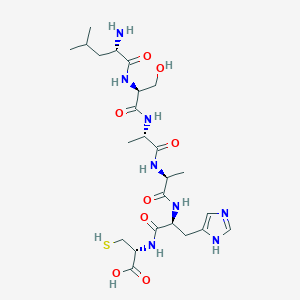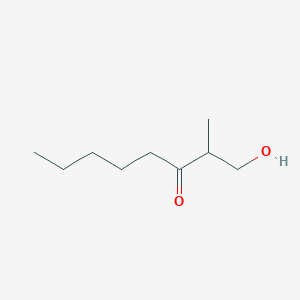
1-Hydroxy-2-methyloctan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-methyloctan-3-one is an organic compound with the molecular formula C9H18O2. It is a ketone with a hydroxyl group and a methyl group attached to an octane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methyloctan-3-one can be synthesized through several methods. One common approach involves the reaction of formaldehyde with oct-1-en-3-ol, followed by oxidation to form the desired ketone . The reaction conditions typically include the use of a suitable oxidizing agent, such as potassium permanganate or chromium trioxide, under controlled temperature and pH conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-methyloctan-3-one undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to form the corresponding alcohol, 1-hydroxy-2-methyloctanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2-Methyloctane-3,4-dione.
Reduction: 1-Hydroxy-2-methyloctanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Hydroxy-2-methyloctan-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-methyloctan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with biological molecules. For example, the compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target proteins .
Comparison with Similar Compounds
1-Hydroxy-2-methyloctan-3-one can be compared with other similar compounds, such as:
3-Octanone: A ketone with a similar structure but lacking the hydroxyl group.
2,3-Octanedione: A diketone with two carbonyl groups.
2-Methyl-3-oxooctane: A ketone with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of both a hydroxyl and a ketone group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
332871-48-4 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-hydroxy-2-methyloctan-3-one |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-9(11)8(2)7-10/h8,10H,3-7H2,1-2H3 |
InChI Key |
DPSBGYKXZNIRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


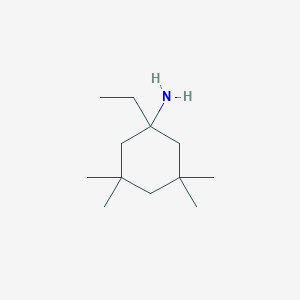
![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
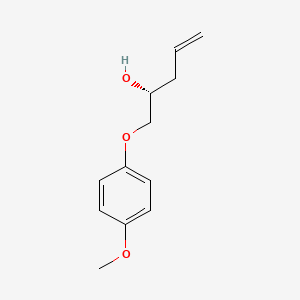
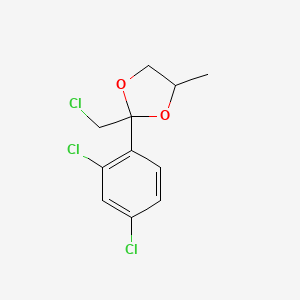

![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
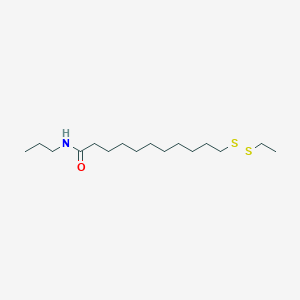
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)

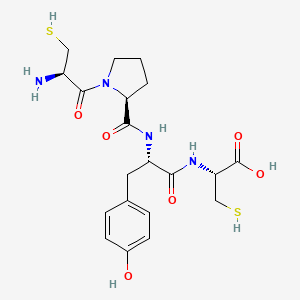
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)
